silane CAS No. 917871-21-7](/img/structure/B12623622.png)
[(3-Ethylnon-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethylnon-1-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an ethylnon-1-en-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylnon-1-en-1-yl)oxysilane typically involves the reaction of 3-ethylnon-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of (3-Ethylnon-1-en-1-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethylnon-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethylnon-1-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Various silanes
Substitution: Functionalized silanes with diverse applications
Aplicaciones Científicas De Investigación
(3-Ethylnon-1-en-1-yl)oxysilane has several applications in scientific research:
Organic Synthesis:
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and advanced composites.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon-containing compounds.
Industry: Utilized in the production of specialty chemicals and as a component in the formulation of high-performance materials.
Mecanismo De Acción
The mechanism by which (3-Ethylnon-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, enabling the compound to participate in diverse chemical reactions. The pathways involved include:
Formation of Silanols: Through hydrolysis or oxidation reactions.
Substitution Reactions: Facilitated by the presence of the ethylnon-1-en-1-yloxy group, which can be replaced by other functional groups.
Comparación Con Compuestos Similares
(3-Ethylnon-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(But-3-en-1-yl)oxysilane: Similar structure but with a butenyl group instead of an ethylnon-1-en-1-yloxy group.
(Prop-2-yn-1-yloxysilane: Contains a propynyl group, leading to different reactivity and applications.
(Phenyl)oxysilane: Features a phenyl group, which imparts distinct chemical properties.
The uniqueness of (3-Ethylnon-1-en-1-yl)oxysilane lies in its specific combination of the ethylnon-1-en-1-yloxy group and the trimethylsilyl moiety, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
917871-21-7 |
|---|---|
Fórmula molecular |
C14H30OSi |
Peso molecular |
242.47 g/mol |
Nombre IUPAC |
3-ethylnon-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C14H30OSi/c1-6-8-9-10-11-14(7-2)12-13-15-16(3,4)5/h12-14H,6-11H2,1-5H3 |
Clave InChI |
LLWBQKVJOIGFLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC)C=CO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)

![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)

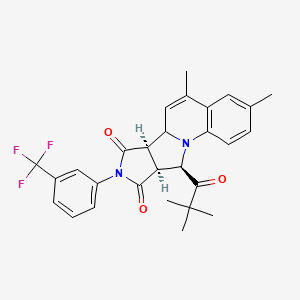
![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)
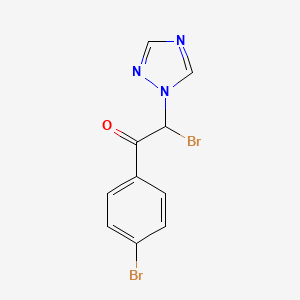
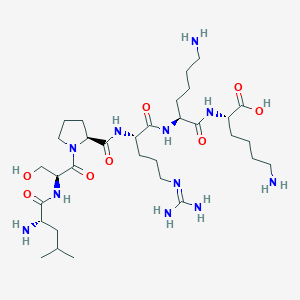
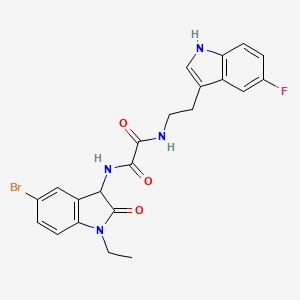

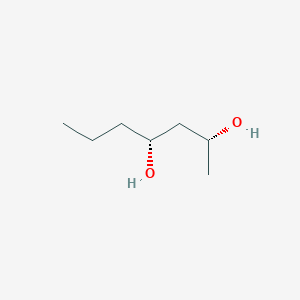
![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
